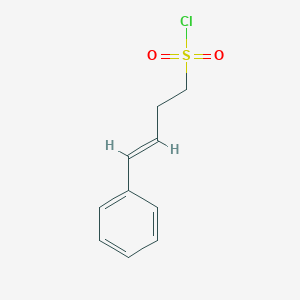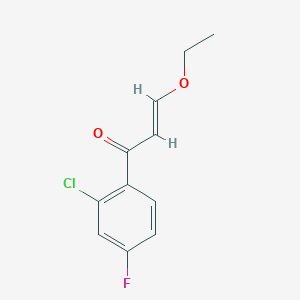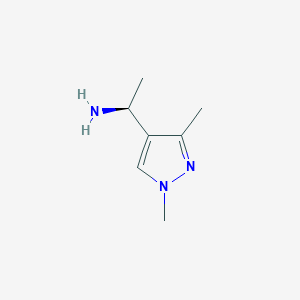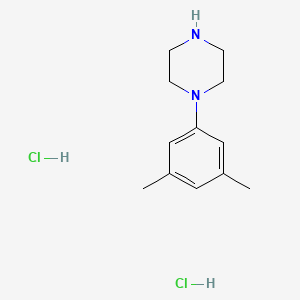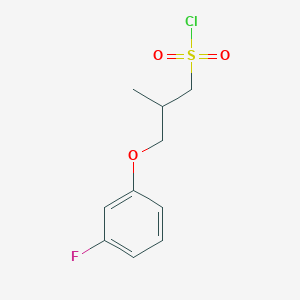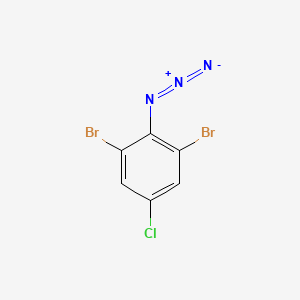
2-Azido-1,3-dibromo-5-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1,3-dibromo-5-chlorobenzene is an organic compound with the molecular formula C6H2Br2ClN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, chlorine, and azide groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-dibromo-5-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dibromo-5-chlorobenzene.
Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-dibromo-5-chlorobenzene with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
The reaction conditions must be carefully controlled to ensure the selective substitution of the desired hydrogen atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-1,3-dibromo-5-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the target product.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Azido-1,3-dibromo-5-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Azido-1,3-dibromo-5-chlorobenzene involves its reactive azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity makes it a valuable tool in molecular labeling and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-chlorobenzene: Lacks the azide group, making it less reactive in certain applications.
2-Azido-1,3-dibromobenzene: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
2-Azido-1,3-dichlorobenzene: Contains two chlorine atoms instead of bromine, altering its chemical properties.
Uniqueness
2-Azido-1,3-dibromo-5-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the azide group. This combination of substituents provides a distinct reactivity profile, making it suitable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C6H2Br2ClN3 |
|---|---|
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
2-azido-1,3-dibromo-5-chlorobenzene |
InChI |
InChI=1S/C6H2Br2ClN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI-Schlüssel |
WQVIYKWWCKEPJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


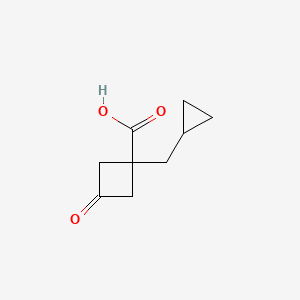
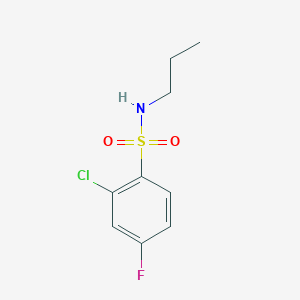
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
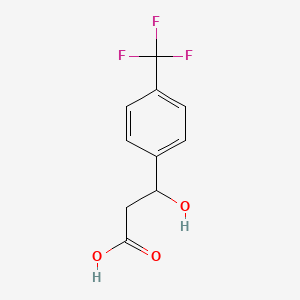
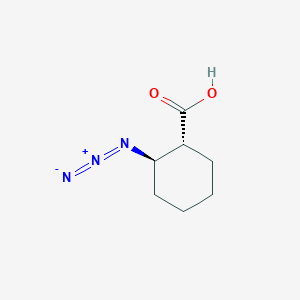
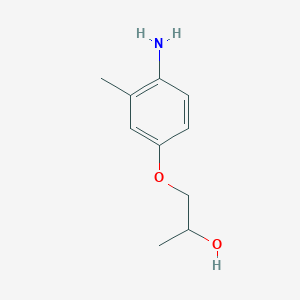
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
